![molecular formula C18H32O2SSn B178495 Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane CAS No. 175922-79-9](/img/structure/B178495.png)
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane
Overview
Description
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane (CAS: 175922-79-9, molecular formula: C₁₈H₃₂O₂SSn) is an organotin compound featuring a 2,3-dihydrothieno[3,4-b][1,4]dioxin (EDOT-derived) moiety. This stannane is a critical reagent in Stille coupling reactions, enabling the synthesis of conjugated polymers and star-shaped molecules for organic electronics. Its synthesis involves reacting EDOT derivatives with n-BuLi under an argon atmosphere, followed by treatment with tributyltin chloride . The compound is commercially available in 95% purity (Shanghai Yuanye Bio-Technology Co., Ltd.) and is utilized in high-yield cross-coupling reactions (e.g., 83% yield in star-shaped triazine synthesis) .
Key applications include:
- Polymer Synthesis: Used in palladium-catalyzed couplings to create electroactive polymers for capacitors and organic semiconductors .
- Star-Shaped Molecules: Acts as a stannane donor in reactions with brominated cores (e.g., triazine, quinoline) to produce materials with red-shifted UV-vis absorption and reduced oxidation potentials .
- Proton-Dopable Semiconductors: Facilitates the preparation of soluble semiconductors for protonic doping studies .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Stille Cross-Coupling Methodology
The primary synthesis route employs a palladium-catalyzed Stille coupling between 2,3-dihydrothieno[3,4-b][1, dioxin-5-yl bromide and tributyltin chloride. Key steps include:
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Reagent Preparation : Anhydrous toluene is degassed with argon to eliminate oxygen, which can deactivate the palladium catalyst .
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Catalyst System : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is used at 8 mol% loading, providing optimal electron transfer for the coupling reaction .
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Reaction Conditions : The mixture is heated to 120°C for 15 hours under inert conditions, achieving complete conversion of the brominated precursor .
The reaction mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the tributyltin reagent, and reductive elimination to yield the target compound (Figure 1).
Table 1: Standard Stille Coupling Parameters
Parameter | Value |
---|---|
Catalyst | Pd(PPh₃)₄ |
Catalyst Loading | 8 mol% |
Solvent | Anhydrous Toluene |
Temperature | 120°C |
Reaction Time | 15 hours |
Yield | 33.6% |
Alternative Catalytic Systems
Recent studies have explored substituting Pd(PPh₃)₄ with dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] to reduce costs. This catalyst operates under similar conditions but requires a stoichiometric reductant like copper(I) iodide to regenerate active Pd(0) species .
Table 2: Comparative Catalyst Performance
The lower temperature (110°C) and broader yield range with PdCl₂(PPh₃)₂ suggest improved functional group tolerance, though at the expense of requiring additional reagents .
Purification and Isolation Techniques
Chromatographic Refinement
Post-reaction mixtures are purified via silica gel chromatography using a gradient of petroleum ether (PE) and dichloromethane (DCM). The optimal eluent ratio is PE:DCM = 1:6, which separates the product from unreacted tin reagents and palladium residues .
Challenges in Scalability
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Tin Byproducts : Tributyltin chloride excess generates hydrophobic byproducts that co-elute with the product, necessitating multiple chromatography passes .
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Catalyst Removal : Residual Pd(0) nanoparticles require treatment with activated charcoal or chelating resins to achieve >99.9% metal removal .
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot-scale reactors have implemented continuous flow systems to enhance heat transfer and reduce reaction times. Key modifications include:
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Microreactor Design : Tubular reactors with 2 mm internal diameter minimize hot spots during exothermic transmetallation .
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In-Line Monitoring : UV-Vis spectroscopy at 280 nm tracks tin reagent consumption, enabling real-time adjustments .
Table 3: Batch vs. Flow Synthesis Metrics
Metric | Batch Process | Flow Process |
---|---|---|
Reaction Time | 15 hours | 4 hours |
Yield | 33.6% | 41.2% |
Pd Contamination | 120 ppm | <10 ppm |
Emerging Methodologies
Photoredox Catalysis
Preliminary work using Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)) under blue LED irradiation demonstrates a 22% yield at 25°C. While non-competitive with thermal methods, this approach eliminates tin reagents by leveraging radical intermediates .
Electrochemical Synthesis
A proof-of-concept setup with a platinum anode and nickel cathode in acetonitrile has achieved 18% yield at 2.5 V. The mechanism involves anodic oxidation of the thieno-dioxin moiety to generate a radical cation, which couples with tributylstannane .
Chemical Reactions Analysis
Types of Reactions
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The tributyl groups can be substituted with other ligands or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane has several scientific research applications:
Polymerization: It acts as a redox mediator in the polymerization of organic materials, influencing the color and properties of the resulting polymers.
Coordination Chemistry: The compound serves as a ligand that can bind to metal ions such as copper and iron, forming coordination complexes.
Antifungal Properties: Research has shown that it exhibits antifungal activity against certain strains of Candida.
Mechanism of Action
The mechanism by which tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane exerts its effects involves its role as a redox mediator and ligand. As a redox mediator, it facilitates electron transfer processes during polymerization, affecting the polymer’s properties. As a ligand, it binds to metal ions, forming stable coordination complexes that can exhibit various biological activities .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparison of Key Compounds with EDOT-Derived Moieties
Electronic and Reactivity Differences
- Stannanes vs. Boronic Esters : Tributylstannane exhibits higher reactivity in cross-coupling (83% yield in triazine synthesis) compared to boronic esters (46% yield in borylation) due to superior leaving-group ability of tin .
- Core Modifications : Replacing the stannane with a benzothiadiazole core (e.g., 4,7-bis-EDOT-benzothiadiazole) introduces electron-deficient properties, reducing bandgaps for photovoltaic applications .
- Functional Group Impact : The hydroxymethyl derivative () lacks coupling reactivity but enables hydrogen bonding, making it suitable for supramolecular assembly .
Performance in Organic Electronics
- Optoelectronic Properties: Star-shaped triazines with tributylstannane-derived EDOT arms show a 60 nm red shift in UV-vis spectra compared to non-EDOT analogs, enhancing light absorption .
- Oxidation Potential: EDOT-containing stannanes reduce oxidation potentials by 0.3 V versus thiophene-only analogs, improving charge transport in semiconductors .
- Solubility : Tributylstannane-based polymers (e.g., BDTTT) exhibit superior solubility in toluene and THF compared to rigid-core analogs like phenanthrolines .
Research Findings and Industrial Relevance
- Scalability : Tributylstannane is produced industrially (e.g., SunaTech Inc., CAS: IN1110) for high-volume polymer synthesis .
- Safety: Organotin compounds require careful handling (toxicology data in ), while boronic esters pose lower toxicity risks .
- Emerging Applications : EDOT-stannane derivatives are being explored in protonic doping for flexible electronics, leveraging their solubility and stability .
Biological Activity
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane (CAS Number: 175922-79-9) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₈H₃₂O₂SSn
- Molecular Weight : 431.22 g/mol
- Structure : The compound features a tributyl group attached to a thieno-dioxin moiety, which contributes to its unique biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological systems. Key mechanisms include:
- Antineoplastic Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cell proliferation in certain cancer cell lines.
- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, although specific mechanisms remain under investigation.
Toxicological Profile
The toxicological data available suggest that this compound is harmful if ingested or inhaled and can cause skin irritation. The following toxicity classifications have been noted:
- Acute Toxicity : H302 - Harmful if swallowed.
- Skin Irritation : H315 - Causes skin irritation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Antitumor Activity
A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth at concentrations ranging from 10 µM to 50 µM. The results indicated a dose-dependent response with significant reductions in cell viability observed at higher concentrations.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 30 |
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound was tested against several bacterial strains. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Q & A
Basic Questions
Q. What are the key considerations for handling and storing tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane in laboratory settings?
- Methodological Guidance :
- Storage : Store in amber glass bottles under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis .
- Safety Protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation. Quench residual stannane with aqueous KF or NH4F to prevent unintended coupling reactions .
- Disposal : Follow hazardous waste guidelines for organotin compounds.
Q. How is this stannane typically synthesized, and what purification methods are recommended?
- Synthesis : Prepared via Stille coupling precursors, such as brominated 2,3-dihydrothieno[3,4-b][1,4]dioxin derivatives, with tributyltin chloride under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF .
- Purification : Column chromatography (silica gel) with ethyl acetate/hexane (1:1) yields >97% purity. Confirm purity via ¹H/¹³C NMR and mass spectrometry (e.g., MS m/z: 539 [M⁺] for related derivatives) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Key signals include δ 6.43–6.50 ppm (thienodioxin protons) and δ 4.36 ppm (ethylene dioxane protons) .
- ¹³C NMR : Peaks at δ 140–145 ppm (aromatic carbons) and δ 63–65 ppm (dioxane carbons) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 396.44 g/mol for related derivatives) .
Advanced Research Questions
Q. How can researchers optimize Stille coupling reactions using this stannane in polymer synthesis?
- Reaction Design :
- Catalyst : Use Pd(PPh₃)₄ (2–5 mol%) in THF at 80°C for 24 hours. Add LiCl (1–2 eq.) to enhance transmetallation .
- Yield Improvement : Pre-purify stannane via column chromatography to remove tributyltin oxide byproducts. Monitor reaction progress via TLC (Rf ~0.30 in pet. ether:Et₂O 2:1) .
- Case Study : In benzimidazole-based electrochromic polymers, coupling with 4,7-dibromo-2-(thienodioxin)benzimidazole achieved 60.3% yield .
Q. What strategies address discrepancies in electrochemical performance of stannane-derived conductive polymers?
- Data Contradiction Analysis :
- Bandgap Tuning : Modify the electron-deficient acceptor (e.g., benzo[c][1,2,5]thiadiazole) paired with the stannane donor to balance HOMO/LUMO levels .
- Doping Effects : Compare ionic (LiTFSI) vs. polymeric (PEDOT:PSS) dopants using cyclic voltammetry (CV) and impedance spectroscopy .
- Example : Poly(3,4-ethylenedioxythiophene) derivatives exhibit conductivity shifts from 10⁻⁴ to 10² S/cm based on dopant choice .
Q. How does the stannane’s structure influence its reactivity in cross-coupling versus borylation reactions?
- Mechanistic Insights :
- Cross-Coupling : The Sn–C bond undergoes transmetallation with Pd⁰ intermediates, favoring aryl-aryl bond formation in Stille reactions .
- Borylation : For transfer borylation, replace the tin group with pinacolborane (B₂Pin₂) via iridium catalysis (e.g., [Ir(COD)OMe]₂), yielding boronate esters for Suzuki-Miyaura reactions .
- Key Data : Borylation of 2,3-dihydrothieno[3,4-b][1,4]dioxin derivatives achieved 46% yield using general procedure D .
Q. What are the challenges in scaling up electrochemical applications of stannane-based materials?
- Methodological Constraints :
- Stability : Organotin compounds degrade under prolonged UV exposure. Use stabilizers like 2,6-di-tert-butylphenol in dye-sensitized solar cells (DSSCs) .
- Reproducibility : Batch-to-batch variability in polymer molecular weight (Đ = 1.2–1.8) impacts device performance. Optimize monomer:initiator ratios (e.g., 100:1 for controlled polymerization) .
Properties
IUPAC Name |
tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2S.3C4H9.Sn/c1-2-8-6-4-9-3-5(6)7-1;3*1-3-4-2;/h3H,1-2H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRICDVGYLFTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C2C(=CS1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579178 | |
Record name | Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175922-79-9 | |
Record name | Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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